
1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known as CPI-455 and belongs to the class of indole-based sulfonamides. CPI-455 has been found to exhibit promising results in various research studies, making it a subject of interest for further investigation.
Wirkmechanismus
The mechanism of action of CPI-455 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and plays a crucial role in tumor growth and progression. CPI-455 inhibits the activity of CAIX, leading to a decrease in tumor cell growth and proliferation. CPI-455 also exhibits anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CPI-455 has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor cell growth and proliferation. CPI-455 has also been found to inhibit the migration and invasion of cancer cells, leading to a decrease in tumor cell metastasis. Furthermore, CPI-455 has been reported to exhibit anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPI-455 in lab experiments include its well-established synthesis method, its potential applications in scientific research, and its ability to inhibit the activity of CAIX and COX-2. However, there are also limitations associated with the use of CPI-455 in lab experiments. For example, CPI-455 has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Furthermore, the exact mechanism of action of CPI-455 is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the research on CPI-455. One potential direction is to investigate the potential applications of CPI-455 in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate the potential synergistic effects of CPI-455 in combination with other anticancer agents. Furthermore, the development of CPI-455 analogs with improved potency and selectivity may lead to the discovery of new therapeutic agents for the treatment of cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been found to have potential applications in scientific research. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. CPI-455 has also been found to inhibit the growth of tumor cells in animal models. Furthermore, CPI-455 has been reported to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-20(2,3)19(24)23-10-9-15-7-8-17(12-18(15)23)22-27(25,26)13-14-5-4-6-16(21)11-14/h4-8,11-12,22H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOCKGLBUORJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



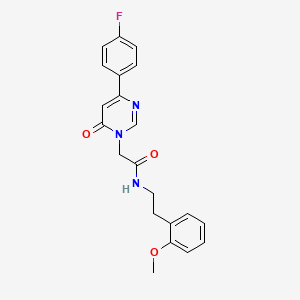
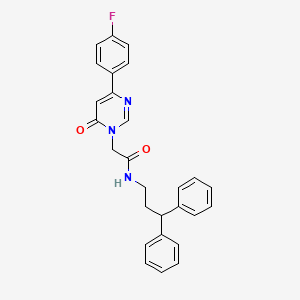
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3402452.png)
![N-([1,1'-biphenyl]-2-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402467.png)


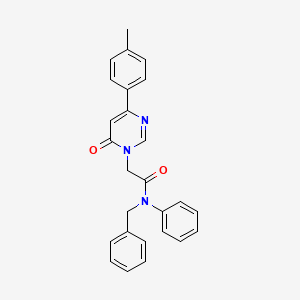


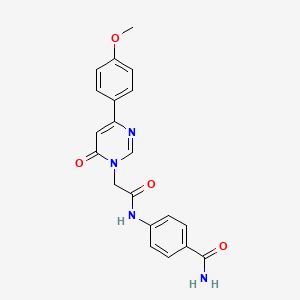
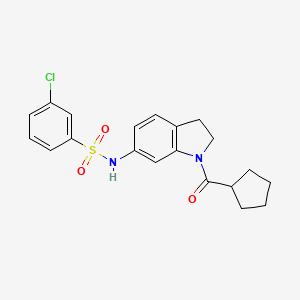
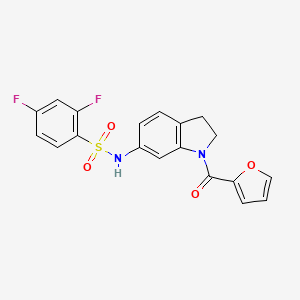
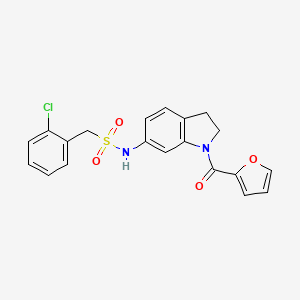
![N-(5-chloro-2-methoxyphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402522.png)